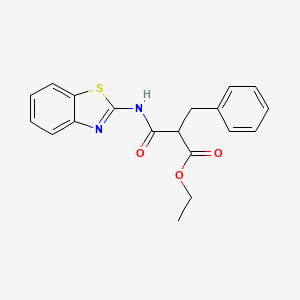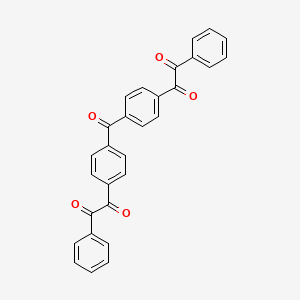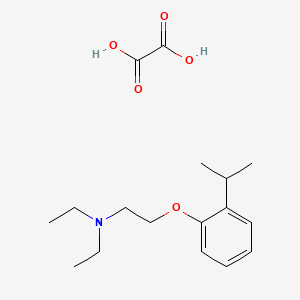
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFN-99554, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can alter the expression of genes involved in cell growth and differentiation, leading to its anti-cancer effects. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has also been shown to have an effect on the expression of genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit HDACs and reduce inflammation. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, including its potential use in combination with other drugs for cancer treatment, its safety and efficacy in vivo, and its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide for maximum efficacy and safety.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been achieved using different methods, including the reaction of 2-fluorobenzaldehyde with 4-chlorobenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-fluorobenzaldehyde with 4-chlorobenzyl chloride, followed by treatment with ethylenediamine. These methods have been optimized to yield high purity and yield of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has shown potential in various scientific research applications, including drug development. Studies have shown that this compound exhibits inhibitory effects on cancer cell growth, making it a promising candidate for cancer treatment. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-7-5-10(6-8-11)9-18-14(20)15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRUTWZUSMGYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)



![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)
![methyl 2-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5169259.png)